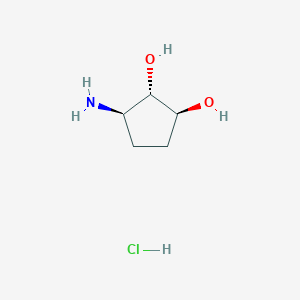

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Description

Properties

IUPAC Name |

(1S,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-UZKLXKKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H]1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentadiene, which undergoes a series of reactions to form the desired compound.

Hydroxylation: The cyclopentadiene is hydroxylated to introduce hydroxyl groups at specific positions.

Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with two other stereoisomers (Table 1). All three are racemic mixtures of 3-amino-1,2-cyclopentanediol hydrochloride, sharing identical molecular formulas, weights, LogP values, and purity levels. However, differences in stereochemistry, physical states, and commercial identifiers highlight their distinct profiles.

Table 1: Comparative Analysis of rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol Hydrochloride and Its Stereoisomers

Key Differences and Implications

- Physical State : The liquid form of the (1S,2S,3R)-isomer may facilitate handling in solution-based applications, whereas the solid-state isomers require solubilization prior to use .

- Commercial Identifiers : Unique CAS and MFCD numbers ensure precise identification in regulatory and procurement contexts .

- Price Groups : Lower price groups (5–6) for solid isomers suggest higher availability or simpler synthesis compared to the liquid (1S,2S,3R)-isomer (group 7) .

Research Findings and Limitations

The identical LogP and purity values imply similar solubility and reactivity profiles, but stereochemical differences could influence biological activity or crystallization behavior. Further research is required to explore these aspects.

Biological Activity

Rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride (CAS No. 98672-77-6) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Structure : The compound features a cyclopentane ring with an amino group and two hydroxyl groups, contributing to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis. This effect is believed to be mediated through the modulation of key signaling pathways involved in cell survival and death.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of PI3K/Akt signaling pathway |

| A549 | 12 | Activation of p53-mediated pathways |

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegeneration. It appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defenses.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that the compound may have therapeutic potential for neurodegenerative diseases.

3. Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Antioxidant Defense : Enhancement of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

Q & A

Q. How do structural analogs with cyclopropane or cyclohexane rings compare in metabolic stability?

- Methodological Answer :

- Microsomal Assays : Incubate with NADPH-fortified human liver microsomes; quantify parent compound via UPLC.

- Metabolite ID : HR-MS/MS identifies oxidation hotspots (e.g., cyclopropane ring opening vs. amine dehydrogenation).

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.